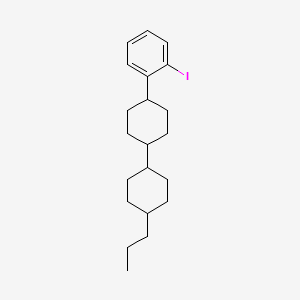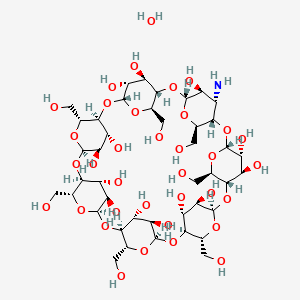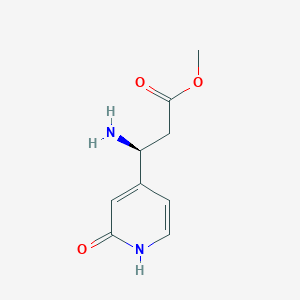
1,4a,10,11,12a-Pentahydroxy-8-methoxy-3,12-dioxo-4,5-dihydrotetracene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4a,10,11,12a-Pentahidroxi-8-metoxi-3,12-dioxo-4,5-dihidrotetraceno-2-carboxamida es un compuesto orgánico complejo con propiedades biológicas y químicas significativas. Pertenece a la familia del tetraceno y es conocido por sus múltiples grupos hidroxilo y el sustituyente metoxi, que contribuyen a su comportamiento químico único .
Métodos De Preparación
La síntesis de 1,4a,10,11,12a-Pentahidroxi-8-metoxi-3,12-dioxo-4,5-dihidrotetraceno-2-carboxamida implica varios pasos, típicamente comenzando con compuestos aromáticos más simples. La ruta sintética a menudo incluye:
Hidroxilación: Introducción de grupos hidroxilo en posiciones específicas del anillo aromático.
Metoxilación: Adición de un grupo metoxi.
Oxidación y Reducción: Para lograr los estados de oxidación deseados de los átomos de carbono.
Amidación: Formación del grupo carboxamida.
Los métodos de producción industrial pueden implicar la optimización de estos pasos para aumentar el rendimiento y la pureza, a menudo utilizando catalizadores y condiciones de reacción controladas .
Análisis De Reacciones Químicas
1,4a,10,11,12a-Pentahidroxi-8-metoxi-3,12-dioxo-4,5-dihidrotetraceno-2-carboxamida experimenta diversas reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar quinonas.
Reducción: Las reacciones de reducción pueden convertir los grupos cetona en alcoholes.
Sustitución: Pueden ocurrir reacciones de sustitución electrófila y nucleófila en el anillo aromático.
Hidrólisis: El grupo amida puede hidrolizarse en condiciones ácidas o básicas.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y ácidos o bases para la hidrólisis .
Aplicaciones en Investigación Científica
Este compuesto tiene diversas aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas.
Biología: Estudiado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por su potencial terapéutico en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de tintes, pigmentos y otros productos químicos industriales
Aplicaciones Científicas De Investigación
This compound has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
El mecanismo de acción de 1,4a,10,11,12a-Pentahidroxi-8-metoxi-3,12-dioxo-4,5-dihidrotetraceno-2-carboxamida implica su interacción con moléculas biológicas. Puede unirse al ADN y a las proteínas, afectando su función. Los múltiples grupos hidroxilo permiten la unión por enlace de hidrógeno, mientras que los grupos metoxi y carboxamida contribuyen a su reactividad y especificidad generales .
Comparación Con Compuestos Similares
Compuestos similares incluyen otros derivados del tetraceno con diferentes sustituyentes. Por ejemplo:
Tetraciclina: Un antibiótico conocido con características estructurales similares pero diferentes sustituyentes.
Doxorrubicina: Un fármaco anticancerígeno con un núcleo de tetraceno similar pero diferentes grupos funcionales.
1,4a,10,11,12a-Pentahidroxi-8-metoxi-3,12-dioxo-4,5-dihidrotetraceno-2-carboxamida es único debido a su combinación específica de grupos hidroxilo, metoxi y carboxamida, que confieren propiedades químicas y biológicas distintas .
Propiedades
Fórmula molecular |
C20H17NO9 |
|---|---|
Peso molecular |
415.3 g/mol |
Nombre IUPAC |
1,4a,10,11,12a-pentahydroxy-8-methoxy-3,12-dioxo-4,5-dihydrotetracene-2-carboxamide |
InChI |
InChI=1S/C20H17NO9/c1-30-9-3-7-2-8-5-19(28)6-11(23)14(18(21)27)17(26)20(19,29)16(25)13(8)15(24)12(7)10(22)4-9/h2-4,22,24,26,28-29H,5-6H2,1H3,(H2,21,27) |
Clave InChI |
HWLAJZAXDIBLQS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C2C(=C1)C=C3CC4(CC(=O)C(=C(C4(C(=O)C3=C2O)O)O)C(=O)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12093924.png)



![tert-butyl (6-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate](/img/structure/B12093939.png)







